2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene typically involves the nitration of a substituted toluene. One common method is to use substituted toluene as a raw material and undergo a nitration reaction with a mixture of sulfuric acid and nitric acid to obtain the nitrotoluene . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro, chloro, and trifluoromethyl groups.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major product is the corresponding carboxylic acid derivative.
Scientific Research Applications
2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds, such as enzyme inhibitors.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene involves its interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
3,4-dichloro-2-methyl-1-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-5(14(15)16)2-4(8(11,12)13)7(10)6(3)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTAAKBKRGSPOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647437 |
Source
|
Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-67-0 |
Source
|
Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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